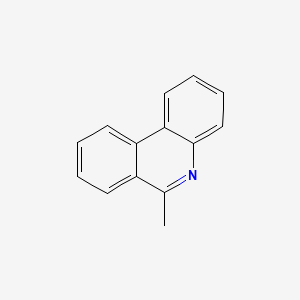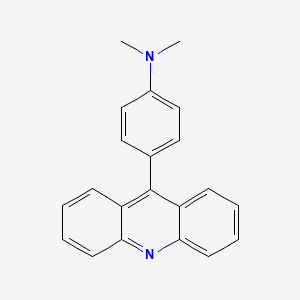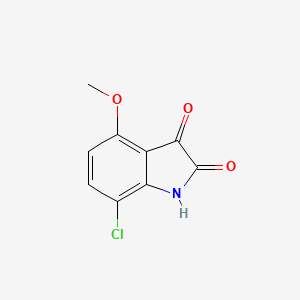
7-Chloro-4-methoxy-1h-indole-2,3-dione
Descripción general
Descripción
“7-Chloro-4-methoxy-1h-indole-2,3-dione” is a chemical compound with the molecular formula C9H8ClNO . It has a molecular weight of 181.62 . The compound is solid in physical form .
Molecular Structure Analysis
The molecular structure of “7-Chloro-4-methoxy-1h-indole-2,3-dione” is represented by the InChI code: 1S/C9H8ClNO/c1-12-8-3-2-7 (10)9-6 (8)4-5-11-9/h2-5,11H,1H3 .
Physical And Chemical Properties Analysis
The compound “7-Chloro-4-methoxy-1h-indole-2,3-dione” is a solid . It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .
Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
This compound serves as a foundational structure for synthesizing a broad range of heterocyclic compounds. Researchers have developed methods for nucleophilic substitution of methoxy groups, leading to the formation of N-alkyl or N-aryl derivatives of similar structures. Such derivatives have shown potential in drug development and the synthesis of complex organic molecules (Shchekotikhin et al., 2006).
Organic Synthesis and Drug Development
Indole derivatives, including those related to 7-Chloro-4-methoxy-1H-indole-2,3-dione, have been extensively studied for their roles in organic synthesis and drug development. These compounds are versatile substrates that can be used to synthesize a wide array of heterocyclic compounds, including indoles and quinolines. Their presence in mammalian tissue and ability to modulate biochemical processes highlight their potential in pharmacological applications (Garden & Pinto, 2001).
Anticorrosion and Antibacterial Applications
Some derivatives of 7-Chloro-4-methoxy-1H-indole-2,3-dione have been reported to exhibit significant antibacterial activities. Moreover, their functional groups and electronic properties make them efficient as inhibitors against metal corrosion, suggesting their utility in developing new anticorrosive and antibacterial agents (Miao, 2014).
Development of Photochromic Materials
Indole derivatives, structurally related to 7-Chloro-4-methoxy-1H-indole-2,3-dione, have been synthesized to exhibit photochromic properties in solution. These compounds demonstrate potential in developing new materials for optical storage, photoswitching applications, and fluorescence imaging, highlighting the versatility of indole-based compounds in material science (Makarova et al., 2011).
Catalytic Applications
The compound and its derivatives have been utilized in catalytic processes to synthesize indolylindoline derivatives. These processes underline the compound's role in facilitating chemical transformations, further broadening its application in organic synthesis (Pal et al., 2005).
Antiproliferative Potency
Indole derivatives have shown significant antiproliferative activity against various cancer cell lines, including human breast cancer (MCF-7) cells. The synthesis of new compounds derived from indole structures underscores the potential of these compounds in cancer research and the development of new anticancer drugs (Fawzy et al., 2018).
Safety And Hazards
Propiedades
IUPAC Name |
7-chloro-4-methoxy-1H-indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO3/c1-14-5-3-2-4(10)7-6(5)8(12)9(13)11-7/h2-3H,1H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVVWQQZWRTXTMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)Cl)NC(=O)C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70302189 | |
| Record name | 7-chloro-4-methoxy-1h-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70302189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-4-methoxy-1h-indole-2,3-dione | |
CAS RN |
15345-55-8 | |
| Record name | 15345-55-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149597 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-chloro-4-methoxy-1h-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70302189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Cyclohexanecarboxylic acid, 1-[[(2,5-dimethylphenyl)sulfonyl]amino]-](/img/structure/B1619273.png)
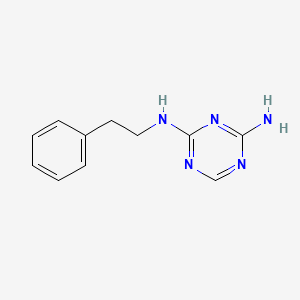
![3-tert-Butyl-4H-indeno[1,2-c]isoxazol-4-one](/img/structure/B1619276.png)
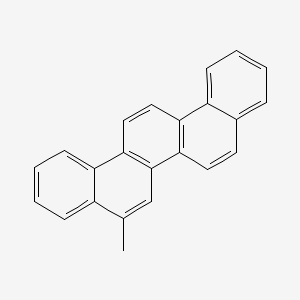
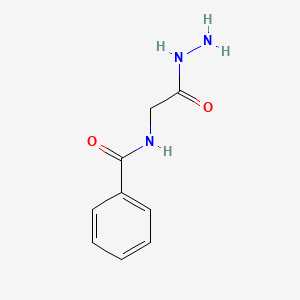
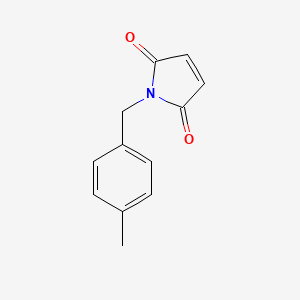
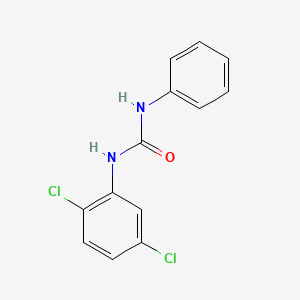
![2-{(E)-[(4-chlorophenyl)imino]methyl}phenol](/img/structure/B1619289.png)
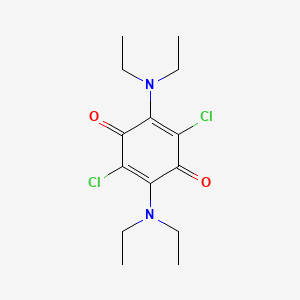
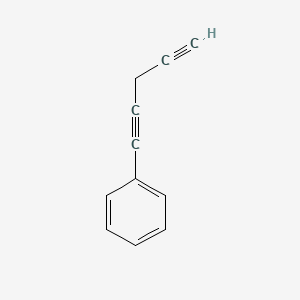
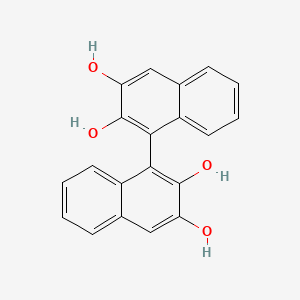
![N-[chloro-(4-chlorophenoxy)phosphoryl]aniline](/img/structure/B1619294.png)
